molecular formula C11H13ClN2O B1391422 (6-Chloro-1-isopropyl-1H-benzimidazol-2-yl)methanol CAS No. 1243607-75-1

(6-Chloro-1-isopropyl-1H-benzimidazol-2-yl)methanol

Cat. No.: B1391422
CAS No.: 1243607-75-1
M. Wt: 224.68 g/mol
InChI Key: VTKYRUGOJHIQJS-UHFFFAOYSA-N
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Description

(6-Chloro-1-isopropyl-1H-benzimidazol-2-yl)methanol is a chemical compound belonging to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a benzimidazole core with a chloro substituent at the 6-position, an isopropyl group at the 1-position, and a methanol group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Chloro-1-isopropyl-1H-benzimidazol-2-yl)methanol typically involves the condensation of o-phenylenediamine with appropriate aldehydes or ketones, followed by chlorination and subsequent functional group modifications. One common method involves:

    Condensation Reaction: o-Phenylenediamine reacts with an aldehyde or ketone under acidic or basic conditions to form the benzimidazole core.

    Chlorination: The benzimidazole derivative is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride.

    Isopropylation: The chlorinated benzimidazole undergoes alkylation with isopropyl halides in the presence of a base.

    Methanol Addition: Finally, the compound is treated with methanol under suitable conditions to introduce the methanol group at the 2-position.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

(6-Chloro-1-isopropyl-1H-benzimidazol-2-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to remove the chloro or isopropyl groups.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.

Major Products

    Oxidation: Formation of (6-Chloro-1-isopropyl-1H-benzimidazol-2-yl)formaldehyde or (6-Chloro-1-isopropyl-1H-benzimidazol-2-yl)carboxylic acid.

    Reduction: Formation of 1-isopropyl-1H-benzimidazol-2-yl)methanol or 6-chloro-1H-benzimidazol-2-yl)methanol.

    Substitution: Formation of various substituted benzimidazole derivatives.

Scientific Research Applications

(6-Chloro-1-isopropyl-1H-benzimidazol-2-yl)methanol has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (6-Chloro-1-isopropyl-1H-benzimidazol-2-yl)methanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific biological context and the modifications made to the benzimidazole core.

Comparison with Similar Compounds

Similar Compounds

    (6-Chloro-1H-benzo[d]imidazol-2-yl)methanol: Lacks the isopropyl group, which may affect its biological activity.

    1-Isopropyl-1H-benzimidazol-2-yl)methanol: Lacks the chloro group, which may influence its reactivity and interactions.

    (6-Chloro-1-isopropyl-1H-benzimidazol-2-yl)ethanol: Has an ethanol group instead of methanol, potentially altering its solubility and reactivity.

Uniqueness

(6-Chloro-1-isopropyl-1H-benzimidazol-2-yl)methanol is unique due to its specific combination of substituents, which can influence its chemical reactivity and biological activity. The presence of the chloro, isopropyl, and methanol groups provides a distinct profile that can be exploited for various applications in research and industry.

Properties

IUPAC Name

(6-chloro-1-propan-2-ylbenzimidazol-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN2O/c1-7(2)14-10-5-8(12)3-4-9(10)13-11(14)6-15/h3-5,7,15H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTKYRUGOJHIQJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C2=C(C=CC(=C2)Cl)N=C1CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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